1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone
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Overview
Description
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone, also known as EBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBET is a benzotriazole derivative that has a unique structure, making it an interesting compound for researchers to study.
Mechanism Of Action
The exact mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of certain viruses, including dengue virus and Zika virus.
Biochemical And Physiological Effects
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, indicating its potential use as an anti-viral agent.
Advantages And Limitations For Lab Experiments
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has been found to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. One potential area of research is the development of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone-based fluorescent probes for imaging studies. Another potential area of research is the investigation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone as a potential therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone and its potential applications in various fields of science.
Synthesis Methods
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-benzo[d][1,2,3]triazole with ethyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. The synthesis method for 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is well-established, and the compound can be obtained in high yields.
Scientific Research Applications
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been studied extensively for its potential applications in various fields of science. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
properties
CAS RN |
118933-94-1 |
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Product Name |
1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(5-ethoxybenzotriazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-8-4-5-10-9(6-8)11-12-13(10)7(2)14/h4-6H,3H2,1-2H3 |
InChI Key |
MJKYNLKQLKVSDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C |
synonyms |
1H-Benzotriazole,1-acetyl-5-ethoxy-(9CI) |
Origin of Product |
United States |
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